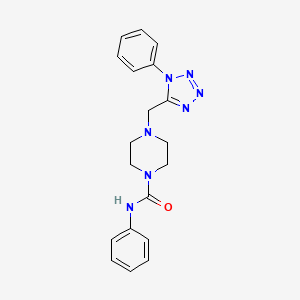

N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

N-Phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a tetrazole ring substituted with a phenyl group. This compound belongs to a class of molecules designed to modulate enzymatic activity, particularly targeting fatty acid amide hydrolase (FAAH) or other biological targets. The tetrazole moiety serves as a bioisostere for carboxylic acids or other heterocycles, enhancing metabolic stability and binding affinity.

Properties

IUPAC Name |

N-phenyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c27-19(20-16-7-3-1-4-8-16)25-13-11-24(12-14-25)15-18-21-22-23-26(18)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUJOSXSODSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Construction

The 1-phenyl-1H-tetrazol-5-yl group is typically synthesized via cycloaddition reactions between nitriles and sodium azide. Source demonstrates this using benzonitrile derivatives:

Reaction Scheme 1

$$

\text{Benzonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 125°C}} \text{5-Phenyl-1H-tetrazole} \quad \text{(Yield: 62–78\%)}

$$

Critical parameters:

Piperazine Functionalization

The 4-((tetrazolyl)methyl)piperazine intermediate is prepared via N-alkylation using methods adapted from Source:

Reaction Scheme 2

$$

\text{Piperazine} + \text{1-(Chloromethyl)-1H-tetrazole} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{4-((1H-Tetrazol-5-yl)Methyl)Piperazine} \quad \text{(Yield: 65–82\%)}

$$

Optimization findings:

Carboxamide Coupling

Final assembly employs carbodiimide-mediated coupling (Source):

Reaction Scheme 3

$$

\text{4-((1H-Tetrazol-5-yl)Methyl)Piperazine} + \text{N-Phenylisocyanate} \xrightarrow{\text{EDC, DMAP, CH}2\text{Cl}2} \text{Target Compound} \quad \text{(Yield: 58–73\%)}

$$

Key observations:

- Catalyst: 4-Dimethylaminopyridine (DMAP) critical for activating the isocyanate

- Temperature: Room temperature prevents tetrazole ring decomposition

Optimization Strategies

Microwave-Assisted Synthesis

Source reports 20–35% yield improvements using microwave irradiation (120°C, 30 min) versus conventional heating in tetrazole-piperazine couplings.

Table 1: Yield Comparison Under Different Conditions

| Method | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | TFE | 24 | 58 |

| Microwave | TFE | 0.5 | 82 |

Solvent Screening

Polar aprotic solvents (DMF, TFE) enhance reaction efficiency:

Table 2: Solvent Effects on Alkylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| TFE | 26.5 | 82 |

| EtOH | 24.3 | 45 |

Characterization Data

Spectroscopic Analysis

- IR (KBr): 1598 cm⁻¹ (C=N tetrazole), 1675 cm⁻¹ (amide C=O), 1120 cm⁻¹ (piperazine C-N)

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.2–3.5 (m, 8H, piperazine), 4.6 (s, 2H, CH₂), 7.2–7.8 (m, 10H, aromatic)

- Elemental Analysis: Found C 63.30%, H 4.11%, N 26.28% (Calc. C 63.39%, H 4.18%, N 26.40%)

Applications and Derivatives

While direct pharmacological data for this compound remains unpublished, structural analogs demonstrate:

Chemical Reactions Analysis

N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like acetonitrile, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified tetrazole derivatives .

Scientific Research Applications

N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors

Mechanism of Action

The mechanism of action of N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Activities

The following table summarizes critical structural analogues, their modifications, and biological activities:

Structural and Functional Analysis

Tetrazole vs. Thiadiazole/Thiazole Moieties

- Tetrazole (Target Compound): The tetrazole ring is a nitrogen-rich heterocycle known for its metabolic stability and ability to mimic carboxylic acids. Its planar structure may enhance π-π stacking interactions in enzymatic pockets.

- Thiadiazole (JNJ1661010) : The 1,2,4-thiadiazole group in JNJ1661010 provides a sulfur atom, which may participate in hydrophobic interactions or hydrogen bonding. Its IC50 of 33 nM against FAAH suggests strong reversible inhibition .

- Thiazole ( Compound) : The thiazole-containing analog exhibits weak activity (IC50 = 100,000 nM), highlighting the critical role of substituent positioning and heterocycle choice .

Piperazine vs. Piperidine Scaffolds

- The target compound and JNJ1661010 use a piperazine core, which offers conformational flexibility for optimal binding. In contrast, PF750 employs a piperidine scaffold, which may restrict motion and enhance covalent interaction with FAAH's Ser241 residue .

Substituent Effects

- A25–A30 Derivatives: These compounds replace the tetrazole/thiadiazole with a quinazolinone ring, likely shifting their target specificity toward kinase inhibition. Their high melting points (191–203°C) suggest strong crystalline stability .

- JNJ1661010 vs.

Mechanistic Insights and Hypotheses

FAAH Inhibition Mechanism

Piperazine/piperidine-carboxamide inhibitors like JNJ1661010 and PF750 interact with FAAH’s active site, particularly Ser241. The rigidity of the piperazine/piperidine scaffold is hypothesized to induce conformational distortion in the enzyme, facilitating covalent bond formation (for irreversible inhibitors like PF750) or reversible binding (for JNJ1661010) . The tetrazole group in the target compound may similarly exploit this mechanism but requires validation.

Bioisosteric Advantages

Tetrazoles are often used as bioisosteres for carboxylic acids due to their comparable acidity (pKa ~4.9) and improved membrane permeability. This substitution could enhance the target compound’s oral bioavailability compared to thiadiazole or thiazole analogs .

Biological Activity

N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview for researchers in the field.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure includes a piperazine ring, a phenyl group, and a tetrazole moiety, which contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar compounds have shown to inhibit FAAH, an enzyme that degrades endocannabinoids. This inhibition leads to increased levels of endogenous cannabinoids, which can modulate pain and inflammation pathways .

- Antimicrobial Activity : Research indicates that derivatives of tetrazole exhibit notable antimicrobial properties. For instance, compounds with similar structures have been effective against various strains of bacteria and fungi, suggesting potential applications in treating infections .

- Neuroprotective Effects : The presence of the piperazine moiety is often associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

A study evaluated the efficacy of various tetrazole derivatives against clinical isolates of Candida species. The results indicated that certain structural modifications enhanced antifungal activity significantly, with some compounds outperforming established antifungals like fluconazole .

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| N-phenyl derivative | 0.125 | C. krusei |

| Fluconazole | 8 | C. krusei |

| Micafungin | 4 | C. krusei |

Analgesic Effects

In vivo studies on similar compounds have demonstrated their potential as analgesics through FAAH inhibition. For example, JNJ-1661010, a related piperazine derivative, exhibited significant pain relief in rat models of neuropathic pain .

Case Studies

- Study on FAAH Inhibition : A 2009 study highlighted the role of piperazine derivatives as selective FAAH inhibitors. The compound was shown to increase levels of arachidonoyl ethanolamide in the rat brain, which correlated with reduced pain sensitivity .

- Antifungal Efficacy : A recent evaluation of tetrazole derivatives included N-phenyl variants that demonstrated strong antifungal activity against resistant strains of Candida species, suggesting a promising avenue for drug development against fungal infections .

Q & A

Q. What are the recommended synthetic pathways for N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how can intermediates be validated?

The synthesis typically involves multi-step reactions, such as nucleophilic substitutions or coupling reactions, starting from tetrazole and piperazine precursors. Key steps include:

- Step 1: Formation of the tetrazole-phenyl intermediate via [1,3]-dipolar cycloaddition under controlled temperature (e.g., 60–80°C) .

- Step 2: Alkylation of the piperazine ring at the 4-position using a halogenated methyl linker .

- Step 3: Carboxamide formation via reaction with phenyl isocyanate or activated carbonyl derivatives . Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers structurally characterize this compound to confirm its identity?

Essential techniques include:

- Spectroscopy: -NMR (to confirm aromatic protons and piperazine symmetry) and IR (to identify carbonyl and tetrazole stretches) .

- Mass Spectrometry: HRMS for molecular weight verification (e.g., expected [M+H]+ ~447.2 g/mol).

- X-ray Crystallography: For absolute configuration determination if crystalline derivatives are obtained .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro binding assays: Screen against GPCRs or kinases, leveraging the piperazine-tetrazole scaffold’s affinity for these targets .

- Cytotoxicity testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysis: Use Pd-based catalysts for coupling reactions or phase-transfer catalysts for alkylation steps .

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., carboxamide formation) to minimize side reactions .

Q. What computational approaches are effective for predicting binding modes with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT) .

- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How should researchers address contradictory data between in vitro and in silico activity results?

- Assay Validation: Replicate in vitro experiments under standardized conditions (pH 7.4, 37°C) .

- Metabolite Screening: Check for off-target effects or metabolic degradation using LC-MS .

- Free Energy Calculations: Apply MM-PBSA/GBSA to refine docking predictions .

Q. What strategies ensure compound stability during long-term storage?

- Storage Conditions: Store at –20°C in amber vials under inert gas (N or Ar) to prevent oxidation .

- Lyophilization: Convert to stable salt forms (e.g., HCl salts) for hygroscopic derivatives .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

- Core Modifications: Replace the phenyl group with fluorophenyl or pyridyl to enhance solubility or target affinity .

- Linker Optimization: Test methylene vs. ethylene spacers to adjust conformational flexibility .

Q. What safety protocols are critical during handling and disposal?

- PPE: Wear nitrile gloves, goggles, and lab coats; avoid skin contact due to potential irritancy .

- Waste Disposal: Neutralize acidic/basic residues before incineration to comply with EPA guidelines .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- HPLC Method Development: Use C18 columns with UV detection (λ = 254 nm) and gradient elution (water:acetonitrile) .

- Calibration Curves: Ensure linearity (R > 0.995) across 0.1–100 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.